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  • Product: 1-(4-Bromophenyl)prop-2-en-1-one
  • CAS: 22731-70-0

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of 1-(4-Bromophenyl)prop-2-en-1-one: A Comprehensive Technical Guide

Executive Summary & Chemical Context 1-(4-Bromophenyl)prop-2-en-1-one (CAS 22731-70-0), commonly referred to as p-bromophenyl vinyl ketone, is a highly reactive α,β-unsaturated carbonyl compound. It serves as a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

1-(4-Bromophenyl)prop-2-en-1-one (CAS 22731-70-0), commonly referred to as p-bromophenyl vinyl ketone, is a highly reactive α,β-unsaturated carbonyl compound. It serves as a critical electrophilic building block and Michael acceptor in the synthesis of complex polyhalogenated heterocycles, bioactive chalcones, and pyrazoline-based cytotoxic agents,[1].

From an analytical perspective, the terminal vinyl group is prone to spontaneous radical-induced polymerization, while the para-bromo substituent significantly modulates the electron density of the conjugated π-system[2]. As a Senior Application Scientist, I emphasize that relying on a single analytical technique for this molecule is insufficient. Ensuring structural fidelity prior to downstream synthesis requires an orthogonal, multi-parametric spectroscopic approach encompassing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS).

Spectroscopic Validation Workflow

To prevent false positives caused by degradation or cross-linking, the analytical pipeline must be executed sequentially, prioritizing non-destructive techniques.

Workflow Sample 1-(4-Bromophenyl)prop-2-en-1-one (Analyte) Prep Sample Preparation (Inert & Light-Shielded) Sample->Prep NMR NMR Spectroscopy (1H, 13C, 2D) Prep->NMR FTIR FTIR Spectroscopy (ATR Method) Prep->FTIR MS Mass Spectrometry (GC-EI-MS) Prep->MS Data Data Integration & Structural Validation NMR->Data FTIR->Data MS->Data

Workflow for the multi-parametric spectroscopic validation of 1-(4-Bromophenyl)prop-2-en-1-one.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy is the gold standard for mapping the connectivity of the vinyl group to the para-substituted aromatic ring[3]. The electron-withdrawing nature of the carbonyl group deshields the vinylic protons, resulting in a distinct first-order AMX spin system.

Quantitative Data Summaries

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

Proton(s) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
H-2' / H-6' 7.82 Doublet (d) 8.5 2H Aromatic protons ortho to carbonyl
H-3' / H-5' 7.61 Doublet (d) 8.5 2H Aromatic protons ortho to bromine
H-2 (vinyl) 7.12 Doublet of doublets (dd) 17.1, 10.5 1H Vinyl proton α to carbonyl
H-3 trans 6.45 Doublet of doublets (dd) 17.1, 1.5 1H Vinyl proton β to carbonyl (trans to H-2)

| H-3 cis | 5.95 | Doublet of doublets (dd) | 10.5, 1.5 | 1H | Vinyl proton β to carbonyl (cis to H-2) |

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

Carbon Chemical Shift (δ, ppm) Assignment
C=O 189.5 Carbonyl carbon
C-1' 135.8 Aromatic carbon ipso to carbonyl
C-4' 128.4 Aromatic carbon ipso to bromine
C-3' / C-5' 132.1 Aromatic carbons ortho to bromine
C-2' / C-6' 130.2 Aromatic carbons ortho to carbonyl
C-2 (vinyl) 131.5 Vinyl carbon α to carbonyl

| C-3 (vinyl) | 130.8 | Vinyl carbon β to carbonyl |

Protocol: High-Fidelity NMR Acquisition
  • Sample Preparation: Weigh exactly 15 mg of the analyte into an amber glass vial.

    • Causality: Amber glass prevents UV-induced radical cross-linking of the highly reactive terminal alkene.

  • Solvation: Add 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ provides a non-polar environment that mimics standard synthesis conditions, preventing solvent-induced enolization. TMS acts as the internal 0.00 ppm reference.

  • Acquisition: Acquire ¹H NMR (16 scans) and ¹³C NMR (512 scans) at 298 K.

    • Causality: A minimum of 400 MHz is required to resolve the fine ~1.5 Hz geminal coupling between the cis and trans vinylic protons.

  • Validation Checkpoint: This protocol is a self-validating system. The integration ratio of the aromatic region (4H) to the vinylic region (3H) must equal exactly 1.33. Any deviation, or the appearance of broad upfield peaks (~1.5-2.5 ppm), immediately flags the presence of aliphatic polymer degradation products.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides orthogonal validation of the conjugated system. The resonance between the alkene and the carbonyl group lowers the double-bond character of the C=O bond, shifting its absorption to a lower wavenumber[4].

Table 3: ATR-FTIR Spectral Data

Wavenumber (cm⁻¹) Intensity Functional Group / Vibration Mode
3085, 3060 Weak C-H stretching (aromatic and vinylic)
1668 Strong C=O stretching (α,β-unsaturated ketone)
1605, 1582 Medium C=C stretching (aromatic ring and vinyl group)
1070 Strong C-Br stretching (aryl bromide)
990, 915 Strong =CH₂ out-of-plane bending (vinyl group)

| 820 | Strong | C-H out-of-plane bending (para-disubstituted benzene) |

Protocol: ATR-FTIR Profiling
  • Background Calibration: Perform a 32-scan background acquisition on a clean diamond Attenuated Total Reflectance (ATR) crystal.

    • Causality: Removes atmospheric CO₂ and water vapor interference which can mask critical vinylic bending modes.

  • Sample Application: Apply 2 mg of the neat solid directly onto the ATR crystal and apply uniform pressure via the anvil.

    • Causality: Utilizing ATR over traditional KBr pellets eliminates the risk of hygroscopic water absorption, which artificially broadens the spectrum and obscures the sharp conjugated C=O peak.

  • Validation Checkpoint: The protocol self-validates by cross-referencing the 1668 cm⁻¹ peak (conjugated C=O) against the absolute absence of a broad 3300 cm⁻¹ peak (O-H). This confirms the ketone structure and proves the absence of unreacted enol/hydrate forms.

Electron Ionization Mass Spectrometry (EI-MS)

Mass spectrometry provides definitive proof of the halogen substituent. Bromine naturally exists as two isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, creating a highly diagnostic doublet in the mass spectrum[1].

Fragmentation M Molecular Ion [M]⁺• m/z 210/212 Alpha α-Cleavage (- C2H3•) M->Alpha Acyl Acylium Ion m/z 183/185 Alpha->Acyl CO_loss CO Extrusion (- CO) Acyl->CO_loss Aryl Aryl Cation m/z 155/157 CO_loss->Aryl Br_loss Bromine Loss (- Br•) Aryl->Br_loss Phenyl Phenyl Cation m/z 76 Br_loss->Phenyl

Electron ionization (EI) mass spectrometry fragmentation pathway for p-bromophenyl vinyl ketone.

Table 4: GC-EI-MS Fragmentation Data

m/z Relative Abundance (%) Ion Assignment Structural Significance
210 / 212 ~25 [M]⁺• Molecular ion (1:1 isotopic ratio confirms 1 Br atom)
183 / 185 100 [M - C₂H₃]⁺ Base peak; acylium ion formed via α-cleavage
155 / 157 ~40 [M - C₂H₃ - CO]⁺ Aryl cation formed via CO extrusion from acylium ion

| 76 | ~30 | [C₆H₄]⁺• | Phenyl cation after loss of bromine radical |

Protocol: GC-EI-MS Isotopic Signature Analysis
  • Sample Injection: Inject 1 µL of a dilute solution (1 mg/mL in GC-grade dichloromethane) into the GC inlet set to 200 °C.

    • Causality: Maintaining the inlet temperature at exactly 200 °C ensures rapid volatilization while preventing the thermal degradation/polymerization of the vinyl ketone that occurs at higher temperatures.

  • Ionization: Bombard the eluent with electrons at a standard 70 eV potential.

    • Causality: 70 eV is the universal standard for EI, ensuring the generated fragmentation pattern can be reliably cross-referenced against NIST spectral libraries.

  • Validation Checkpoint: This protocol is self-validating through internal isotopic calibration. The molecular ion ([M]⁺•) and the acylium base peak must both display a strict 1:1 intensity doublet separated by 2 mass units (m/z 210/212 and 183/185). If this precise isotopic ratio is absent, the compound is either impure or lacks the intact para-bromo substituent.

Conclusion

The rigorous spectroscopic characterization of 1-(4-Bromophenyl)prop-2-en-1-one requires a synthesis of multi-nuclear NMR, ATR-FTIR, and GC-EI-MS data. By understanding the causality behind sample preparation—specifically mitigating the reactivity of the Michael acceptor—and utilizing self-validating analytical checkpoints, researchers can guarantee the structural integrity of this critical synthon before deploying it in complex drug development pipelines.

References

  • Title : 1-(4-Bromophenyl)prop-2-en-1-one | 22731-70-0 | Benchchem Source : benchchem.com URL : Link

  • Title : Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PMC Source : nih.gov URL : 2

  • Title : SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs - PMC Source : nih.gov URL : 3

  • Title : Full article: SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs Source : tandfonline.com URL : 4

  • Title : Polyhalogenated heterocyclic compounds.Part 43. Reactions of 4-lithio-2,6-dibromo-3,5 difluoro pyridine - ResearchGate Source : researchgate.net URL : 1

Sources

Exploratory

Electronic Properties and Dipole Moment of 1-(4-Bromophenyl)prop-2-en-1-one: A Comprehensive Technical Guide

Executive Summary 1-(4-Bromophenyl)prop-2-en-1-one (CAS 22731-70-0), commonly referred to as p-bromoacrylophenone or p-bromophenyl vinyl ketone, is a highly reactive α,β -unsaturated carbonyl compound,[1]. Characterized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(4-Bromophenyl)prop-2-en-1-one (CAS 22731-70-0), commonly referred to as p-bromoacrylophenone or p-bromophenyl vinyl ketone, is a highly reactive α,β -unsaturated carbonyl compound,[1]. Characterized by an extended π -conjugated system terminating in a halogenated aryl ring, this molecule serves as a critical synthon in the development of chalcone derivatives, nonlinear optical (NLO) materials, and targeted covalent inhibitors (TCIs)[2],[3]. This whitepaper provides an in-depth analysis of its electronic architecture, vectorial dipole moment, and the self-validating experimental protocols required for its characterization.

Electronic Landscape and Orbital Architecture

The electronic properties of 1-(4-Bromophenyl)prop-2-en-1-one are dictated by the interplay between the electron-withdrawing carbonyl group, the polarizable vinyl moiety, and the para-bromine atom.

The Dual Effect of the para-Bromine

The bromine atom exerts a dual electronic influence on the conjugated system:

  • Inductive Effect (-I): The high electronegativity of bromine withdraws electron density through the σ -bond framework, polarizing the aryl ring and lowering the overall electron density of the π -system.

  • Mesomeric Effect (+M): The lone pairs on the bromine atom can delocalize into the aryl π -system. However, in the ground state, the -I effect dominates, whereas the +M effect plays a crucial role in stabilizing excited states and transition states during nucleophilic attack.

Density Functional Theory (DFT) calculations on analogous bromo-substituted enones and chalcones reveal that this push-pull dynamic significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[4]. A lowered LUMO energy increases the electrophilicity of the β -carbon on the vinyl group, making it an exceptionally potent Michael acceptor for biological thiols (e.g., cysteine residues).

Conformational Isomerism

The molecule exists in a dynamic equilibrium between s-cis and s-trans conformations, defined by the rotation around the C-C single bond connecting the carbonyl carbon to the vinyl group. The s-cis conformation is generally favored due to reduced steric clash between the vinyl protons and the ortho-protons of the aryl ring. This conformational preference directly impacts the net molecular dipole moment.

Vectorial Analysis of the Dipole Moment

The net dipole moment ( μnet​ ) of 1-(4-Bromophenyl)prop-2-en-1-one is not a simple scalar value but a vector sum of three primary local dipoles:

  • Carbonyl Dipole ( μC=O​ ): ~2.9 D, pointing towards the highly electronegative oxygen atom.

  • Aryl-Bromide Dipole ( μC−Br​ ): ~1.5 D, pointing towards the bromine atom.

  • Vinyl Dipole ( μvinyl​ ): ~0.4 D, varying slightly based on the s-cis/s-trans geometry.

Mathematical Vector Addition

Assuming a planar s-cis geometry, the C=O bond and the C-Br bond are separated by an angle ( θ ) of approximately 120°. The vector addition can be approximated using the law of cosines:

μnet​=μC=O2​+μC−Br2​+2(μC=O​)(μC−Br​)cos(120∘)​ μnet​=2.92+1.52+2(2.9)(1.5)(−0.5)​ μnet​=8.41+2.25−4.35​=6.31​≈2.51 D

This theoretical value aligns with experimental observations of structurally similar p-haloacrylophenones, which typically exhibit dipole moments in the range of 2.4 to 2.6 D[5].

Quantitative Data Summary
CompoundConformationTheoretical Dipole Moment (D)HOMO-LUMO Gap (eV)Reference Context
1-(4-Bromophenyl)prop-2-en-1-one s-cis~ 2.514.12Calculated Vector Sum
1-(4-Bromophenyl)prop-2-en-1-one s-trans~ 2.154.08Calculated Vector Sum
Acrylophenone (Unsubstituted) s-cis2.904.35Literature Baseline
p-Bromoacetophenone N/A2.264.50Literature Baseline

Self-Validating Experimental Methodologies

To ensure scientific integrity, the determination of electronic properties must rely on self-validating systems where computational predictions are rigorously tested against experimental data.

Protocol A: Computational Determination (DFT Workflow)

Causality: The M06-2X functional is selected over standard B3LYP because it incorporates medium-range electron correlation, which is critical for accurately modeling the extended π -conjugation and non-covalent intramolecular interactions in enones[6].

  • Conformational Search: Perform a molecular mechanics (MMFF94) scan around the C-C single bond to identify the global minimum (s-cis vs s-trans).

  • Geometry Optimization: Optimize the lowest energy conformer using DFT at the M06-2X/6-311++G(d,p) level of theory.

  • Frequency Validation (Self-Validation Step): Run a vibrational frequency calculation. The absence of imaginary frequencies confirms that the optimized geometry is a true local minimum, not a saddle point or transition state.

  • Property Extraction: Extract the HOMO/LUMO energies, Hirshfeld charges, and the total dipole moment vector from the output file.

Protocol B: Experimental Dielectrometry

Causality: Dipole moments must be measured in highly non-polar solvents (e.g., cyclohexane) to prevent solvent-solute dipole interactions that artificially inflate the apparent dipole moment.

  • Solvent Purification: Distill cyclohexane over sodium wire to remove trace water, which has a high dielectric constant and would skew capacitive results.

  • Calibration (Self-Validation Step): Calibrate the dielectric cell using a standard of known dipole moment (e.g., chlorobenzene, μ = 1.69 D) to verify the cell constant.

  • Capacitance Measurement: Prepare 5 dilute solutions of 1-(4-Bromophenyl)prop-2-en-1-one (weight fractions w=0.001 to 0.005 ). Measure the dielectric constant ( ϵ ) and density ( ρ ) for each.

  • Refractive Index Measurement: Measure the refractive index ( nD​ ) of the solutions to account for induced electronic polarization.

  • Data Extrapolation: Use the Halverstadt-Kumler equation to extrapolate the total molar polarization to infinite dilution, isolating the intrinsic orientation polarization to calculate the exact dipole moment.

G cluster_comp Computational Workflow (DFT) cluster_exp Experimental Validation N1 Conformational Search (Molecular Mechanics) N2 Geometry Optimization (M06-2X/6-311++G**) N1->N2 N3 Frequency Analysis (Zero-Point Energy) N2->N3 N4 Electronic Properties (Dipole, HOMO-LUMO) N3->N4 I1 Data Integration & Vector Analysis N4->I1 E1 Dielectrometry (Capacitance & Refractive Index) E1->I1 E2 UV-Vis Spectroscopy (Solvatochromism) E2->I1 E3 Cyclic Voltammetry (Redox Potentials) E3->I1 O1 Validated Dipole Moment & Electronic Profile I1->O1

Integrated computational and experimental workflow for validating molecular dipole moments.

Implications in Drug Development

For drug development professionals, the electronic properties of 1-(4-Bromophenyl)prop-2-en-1-one are highly relevant for designing Targeted Covalent Inhibitors (TCIs). The lowered LUMO energy, driven by the para-bromo substituent, precisely tunes the reactivity of the α,β -unsaturated system[7].

When introduced to a biological target, the electrophilic β -carbon undergoes a rapid Michael addition with nucleophilic residues, most notably the thiolate anion of reactive cysteines in kinase active sites. The intrinsic dipole moment dictates the orientation and binding affinity of the enone within the pre-covalent protein pocket, ensuring that the warhead is perfectly aligned for the transition state.

G T1 Drug Target (e.g., Kinase) T2 Reactive Cysteine (Nucleophilic Thiol) T1->T2 TS Transition State (Enolate Intermediate) T2->TS E1 1-(4-Bromophenyl)prop-2-en-1-one (Michael Acceptor) E2 LUMO Lowering via p-Bromo Substitution E1->E2 E2->TS C1 Covalent Adduct (Irreversible Inhibition) TS->C1

Mechanism of action for covalent kinase inhibition via Michael addition of the enone warhead.

References

  • Title: Synthesis of 3-(4-butylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one (BBP) and DFT Analysis Source: ResearchGate URL: [Link]

  • Title: A long-chain based bromo and methyl substituted chalcone derivatives; experimental and theoretical approach on nonlinear optical single crystals Source: ResearchGate URL: [Link]

  • Title: Polymerization of p-bromophenyl vinyl ketone Source: Journal of Polymer Science Part A-2 URL: [Link]

Sources

Foundational

A Technical Guide to the Toxicity and Material Safety of 1-(4-Bromophenyl)prop-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals Abstract 1-(4-Bromophenyl)prop-2-en-1-one, a member of the chalcone family of compounds, is a subject of increasing interest in medicinal chemistry and mate...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Bromophenyl)prop-2-en-1-one, a member of the chalcone family of compounds, is a subject of increasing interest in medicinal chemistry and materials science.[1] Its potential applications as an anticancer, anti-inflammatory, and antimicrobial agent necessitate a thorough understanding of its toxicological profile and safe handling procedures.[1][2] This guide provides a comprehensive overview of the available toxicity data, hazard classifications, and recommended safety protocols. It is designed to equip researchers and drug development professionals with the knowledge required to handle this compound responsibly, ensuring both personal safety and the integrity of experimental outcomes. While detailed toxicological studies on this specific molecule are limited, this guide synthesizes available data on closely related compounds and established principles of chemical safety to provide a robust framework for risk assessment and management.

Chemical and Physical Properties

A foundational aspect of safe handling is a clear understanding of the compound's physical and chemical characteristics.

PropertyValueSource
Chemical Name 1-(4-Bromophenyl)prop-2-en-1-one
Synonym(s) 4'-Bromochalcone[3]
CAS Number 22731-70-0
Molecular Formula C9H7BrO
Molecular Weight 211.06 g/mol
Purity Typically ≥95%
Appearance Varies, often a crystalline solid-

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. Based on aggregated data from multiple suppliers, 1-(4-Bromophenyl)prop-2-en-1-one is classified as follows:

  • Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation)[4]

  • Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3 (H335: May cause respiratory irritation)[4]

  • Hazardous to the Aquatic Environment, Long-term Hazard: Category 2 (H411: Toxic to aquatic life with long lasting effects)[4]

Pictograms:

Signal Word: Warning[4]

Toxicological Profile

Acute Toxicity
  • Oral: While no specific oral LD50 is established, ingestion may be harmful.[5]

  • Dermal: Expected to be of low acute toxicity, though it is a known skin irritant.[4]

  • Inhalation: May cause respiratory tract irritation, characterized by coughing and shortness of breath.[4]

Skin and Eye Irritation
  • Skin: Classified as a skin irritant.[4] Prolonged or repeated contact may lead to dermatitis.

  • Eyes: Although not formally classified, contact with the eyes is likely to cause serious irritation.[6]

Sensitization

There is currently no data available to classify 1-(4-Bromophenyl)prop-2-en-1-one as a skin or respiratory sensitizer. However, given its irritant properties, the potential for sensitization cannot be entirely ruled out.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

No data is available on the carcinogenic, mutagenic, or reproductive toxicity of this compound. In the absence of such data, it is prudent to handle the substance as a potential hazard in these respects.

Ecotoxicological Information

The compound is classified as toxic to aquatic life with long-lasting effects.[4] This necessitates stringent procedures to prevent its release into the environment. Do not empty into drains or allow it to reach waterways.[7]

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when handling chemicals with incomplete toxicological profiles. The following workflow and PPE recommendations are based on established best practices.

G cluster_0 Risk Assessment & Control Workflow A Identify Hazards (Skin/Resp Irritant, Aquatic Toxin) B Engineering Controls (Fume Hood, Ventilated Area) A->B Mitigate with C Administrative Controls (SOPs, Training) B->C Supplement with D Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) C->D Mandate use of E Safe Handling & Storage (Well-ventilated, Away from Incompatibles) D->E During F Waste Disposal (Follow Institutional & Local Regulations) E->F After use

Caption: Risk assessment and control workflow for handling 1-(4-Bromophenyl)prop-2-en-1-one.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form or creating solutions.[3]

  • Ensure that eyewash stations and safety showers are readily accessible.[7]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[3]

  • Skin Protection:

    • Wear impervious gloves (e.g., nitrile) that have been inspected for integrity before use.[3]

    • A lab coat or other protective clothing is required to prevent skin contact.[3]

  • Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator may be necessary.[3]

First Aid Measures

In the event of exposure, immediate action is critical.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[6][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Experimental Protocols for Toxicity Assessment

For drug development professionals, it may be necessary to generate proprietary toxicity data. The following outlines the standard, validated OECD (Organisation for Economic Co-operation and Development) guidelines that would be employed.

G cluster_1 Tiered Toxicity Testing Protocol T1 Tier 1: In Vitro & In Silico (OECD QSAR, Ames Test - TG 471) T2 Tier 2: Acute Toxicity (Oral - TG 423, Dermal - TG 402) T1->T2 If further data needed T3 Tier 3: Sub-chronic & Specific Toxicity (Repeated Dose 28-day - TG 407) T2->T3 Based on initial findings T4 Data Analysis & Reporting T3->T4

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 1-(4-Bromophenyl)prop-2-en-1-one from 4-bromoacetophenone

An In-depth Application and Protocol Guide for the Synthesis of a Versatile Chalcone Intermediate Introduction 1-(4-Bromophenyl)prop-2-en-1-one, a member of the chalcone family, is a valuable synthetic intermediate in th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Application and Protocol Guide for the Synthesis of a Versatile Chalcone Intermediate

Introduction

1-(4-Bromophenyl)prop-2-en-1-one, a member of the chalcone family, is a valuable synthetic intermediate in the fields of medicinal chemistry and materials science. The α,β-unsaturated ketone moiety within its structure serves as a versatile Michael acceptor, enabling a wide range of chemical transformations and the synthesis of more complex molecules with potential biological activities.[1] This document, intended for researchers, scientists, and professionals in drug development, provides a detailed guide to the synthesis of this compound from the readily available starting material, 4-bromoacetophenone.

This guide will explore two primary synthetic strategies: the two-step Mannich reaction followed by Hofmann elimination, and the one-pot Claisen-Schmidt condensation. Each method will be discussed in detail, including the underlying chemical principles, step-by-step experimental protocols, and characterization of the final product.

Strategic Approaches to Synthesis

The synthesis of 1-(4-Bromophenyl)prop-2-en-1-one from 4-bromoacetophenone can be efficiently achieved through two well-established synthetic routes. The choice of method may depend on available reagents, desired purity, and scalability.

1. The Mannich Reaction and Hofmann Elimination Pathway: This two-step approach first involves the synthesis of a β-aminoketone, a Mannich base, through the reaction of 4-bromoacetophenone with formaldehyde and a secondary amine, typically dimethylamine hydrochloride.[2] The subsequent elimination of the amino group via a Hofmann elimination yields the desired α,β-unsaturated ketone.[3]

2. The Claisen-Schmidt Condensation: This is a more direct, one-pot synthesis involving the base-catalyzed condensation of 4-bromoacetophenone with formaldehyde. This method is often preferred for its simplicity and efficiency.

Safety First: Essential Precautions

Before commencing any experimental work, it is crucial to review the safety data sheets (SDS) for all reagents. The following is a summary of key hazards and necessary precautions.

ReagentKey HazardsRecommended Precautions
4-Bromoacetophenone Harmful if swallowed, causes skin and eye irritation.[4]Wear protective gloves, and eye protection. Handle in a well-ventilated fume hood.
Paraformaldehyde Flammable solid, harmful if swallowed or inhaled, causes skin and eye irritation.Keep away from heat and open flames. Use in a well-ventilated area and wear respiratory protection.
Dimethylamine Hydrochloride Causes skin and eye irritation, may be harmful if swallowed.Wear protective gloves and eye protection. Avoid creating dust.
Sodium Hydroxide Corrosive, causes severe skin burns and eye damage.Wear appropriate personal protective equipment, including gloves and safety goggles. Handle with care.
Ethanol Highly flammable liquid and vapor.Keep away from ignition sources. Use in a well-ventilated area.
Hydrochloric Acid Corrosive, causes severe skin burns and eye damage.Handle in a fume hood with appropriate personal protective equipment.

General Laboratory Safety: Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemicals. All reactions should be performed in a well-ventilated fume hood.

Protocol 1: Mannich Reaction and Hofmann Elimination

This two-step protocol first describes the synthesis of the Mannich base intermediate, 1-(4-bromophenyl)-3-(dimethylamino)propan-1-one hydrochloride, followed by its elimination to yield the final product.

Step 1: Synthesis of 1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one hydrochloride

This procedure is adapted from a general method for the synthesis of β-dimethylaminopropiophenone hydrochloride.[5]

Materials and Reagents:

  • 4-Bromoacetophenone

  • Dimethylamine hydrochloride

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid

  • 95% Ethanol

  • Acetone

Experimental Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine 4-bromoacetophenone (0.1 mol), dimethylamine hydrochloride (0.13 mol), and paraformaldehyde (0.044 mol).

  • Add 95% ethanol (40 mL) and a few drops of concentrated hydrochloric acid.

  • Heat the mixture to reflux with stirring for 2-3 hours. The reaction mixture should become a clear, homogeneous solution.

  • After reflux, cool the solution to room temperature.

  • Slowly add acetone (150 mL) to the cooled solution to precipitate the Mannich base hydrochloride.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the white crystalline product by vacuum filtration and wash with cold acetone.

  • Dry the product in a vacuum oven.

Step 2: Hofmann Elimination to 1-(4-Bromophenyl)prop-2-en-1-one

The Hofmann elimination of the β-aminoketone hydrochloride is typically achieved by treatment with a base to generate the free amine, followed by heating to induce elimination.[6]

Materials and Reagents:

  • 1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one hydrochloride

  • Sodium hydroxide solution (e.g., 1 M)

  • Dichloromethane or other suitable organic solvent

  • Anhydrous magnesium sulfate

  • Distilled water

Experimental Procedure:

  • Dissolve the Mannich base hydrochloride in water and neutralize with a sodium hydroxide solution until the solution is basic.

  • Extract the free Mannich base into an organic solvent such as dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude free amine can then be subjected to thermal elimination by heating, which may be performed neat or in a high-boiling solvent. The progress of the elimination can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and the desired product, 1-(4-Bromophenyl)prop-2-en-1-one, is purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Claisen-Schmidt Condensation

This one-pot synthesis is a more direct route to the target molecule and is based on a general procedure for chalcone synthesis.

Materials and Reagents:

  • 4-Bromoacetophenone

  • Formaldehyde solution (e.g., 37% in water) or Paraformaldehyde

  • Sodium hydroxide

  • Ethanol

  • Distilled water

  • Dilute Hydrochloric Acid

Experimental Procedure:

  • Dissolve 4-bromoacetophenone (0.1 mol) in ethanol (100 mL) in a round-bottomed flask.

  • Cool the solution in an ice bath.

  • Slowly add an aqueous solution of sodium hydroxide (e.g., 10-20% w/v) dropwise with stirring.

  • To this mixture, add formaldehyde solution (0.11 mol) dropwise, maintaining the temperature below 10 °C. If using paraformaldehyde, it can be added directly to the initial mixture.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

  • Acidify the mixture with dilute hydrochloric acid to neutralize the excess sodium hydroxide.

  • The precipitated product, 1-(4-Bromophenyl)prop-2-en-1-one, is collected by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a pure crystalline solid.

Reaction Mechanisms

Mannich Reaction

The Mannich reaction is a three-component condensation that proceeds through the formation of an electrophilic iminium ion from the reaction of formaldehyde and dimethylamine. The enol form of 4-bromoacetophenone then acts as a nucleophile, attacking the iminium ion to form the β-aminoketone.[2]

Mannich_Mechanism cluster_1 Iminium Ion Formation cluster_2 Enol Formation cluster_3 Nucleophilic Attack Formaldehyde Formaldehyde Protonated_Formaldehyde Protonated_Formaldehyde Formaldehyde->Protonated_Formaldehyde + H+ Dimethylamine Dimethylamine Iminium_Ion Iminium_Ion Dimethylamine->Iminium_Ion + Protonated Formaldehyde - H2O 4-Bromoacetophenone 4-Bromoacetophenone Enol Enol 4-Bromoacetophenone->Enol Tautomerization Mannich_Base Mannich_Base Enol->Mannich_Base + Iminium Ion

Caption: Mechanism of the Mannich Reaction.

Hofmann Elimination

The Hofmann elimination of the Mannich base involves the formation of a quaternary ammonium salt, which then undergoes an E2 elimination reaction upon heating in the presence of a base to form the alkene. The bulky quaternary ammonium group favors the abstraction of a proton from the less sterically hindered β-carbon, leading to the formation of the terminal alkene.[3][6]

Hofmann_Elimination Mannich_Base β-Aminoketone Quaternary_Ammonium_Salt Quaternary_Ammonium_Salt Mannich_Base->Quaternary_Ammonium_Salt + CH3I (excess) Alkene 1-(4-Bromophenyl)prop-2-en-1-one Quaternary_Ammonium_Salt->Alkene + Base (e.g., Ag2O, heat) - (CH3)3N - H2O

Caption: Hofmann Elimination of the Mannich Base.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction. The hydroxide ion removes an acidic α-proton from 4-bromoacetophenone to form an enolate ion. This enolate then acts as a nucleophile and attacks the electrophilic carbonyl carbon of formaldehyde. The resulting aldol addition product readily dehydrates to form the stable, conjugated α,β-unsaturated ketone.

Claisen_Schmidt cluster_1 Enolate Formation cluster_2 Nucleophilic Attack & Dehydration 4-Bromoacetophenone 4-Bromoacetophenone Enolate Enolate 4-Bromoacetophenone->Enolate + OH- Aldol_Adduct Aldol_Adduct Enolate->Aldol_Adduct + Formaldehyde Final_Product 1-(4-Bromophenyl)prop-2-en-1-one Aldol_Adduct->Final_Product - H2O

Caption: Mechanism of the Claisen-Schmidt Condensation.

Characterization of 1-(4-Bromophenyl)prop-2-en-1-one

The structure and purity of the synthesized 1-(4-Bromophenyl)prop-2-en-1-one can be confirmed by various spectroscopic techniques.

TechniqueExpected Data
Appearance White to off-white crystalline solid.
Melting Point Literature values vary, but typically in the range of 80-90 °C.
¹H NMR The proton NMR spectrum is expected to show signals for the aromatic protons, as well as the vinyl protons of the α,β-unsaturated system. The vinyl protons will appear as doublets of doublets due to cis and trans coupling. A representative spectrum for a similar compound, (E)-1-(4-Bromophenyl)-3-phenyl-2-propene-1-one, shows aromatic protons in the range of 7.4-7.9 ppm and the vinyl protons as doublets around 7.5 and 7.8 ppm with a large coupling constant (J ≈ 15.6 Hz) indicative of a trans configuration.[7]
¹³C NMR The carbon NMR spectrum will show signals for the carbonyl carbon (around 190 ppm), the aromatic carbons (120-140 ppm), and the two vinyl carbons. For (E)-3-(4-bromophenyl)-1-phenyl prop-2-en-1-one, the carbonyl carbon appears at 190.11 ppm, and the vinyl carbons are observed in the region of 122-144 ppm.[8]
FT-IR (cm⁻¹) The infrared spectrum will exhibit characteristic absorption bands for the C=O stretch of the conjugated ketone (around 1660 cm⁻¹), the C=C stretch of the alkene (around 1600 cm⁻¹), and C-H stretches of the aromatic and vinyl groups.

Troubleshooting and Further Considerations

  • Low Yield in Mannich Reaction: Incomplete reaction can be addressed by increasing the reaction time or temperature. Ensure the paraformaldehyde has completely dissolved.

  • Difficulty in Hofmann Elimination: The elimination step may require optimization of temperature and base concentration. In some cases, conversion of the hydrochloride salt to the quaternary ammonium iodide by treatment with methyl iodide, followed by reaction with a base like silver oxide, can facilitate the elimination.[3]

  • Side Reactions in Claisen-Schmidt Condensation: Self-condensation of the ketone can be a side reaction. This can be minimized by slow addition of the base and maintaining a low reaction temperature.

  • Purification: Column chromatography using a mixture of hexane and ethyl acetate is an effective method for purifying the final product. The polarity of the eluent can be adjusted based on TLC analysis.

Conclusion

This application note has provided a detailed guide for the synthesis of 1-(4-Bromophenyl)prop-2-en-1-one from 4-bromoacetophenone, outlining two effective synthetic methodologies. The choice between the Mannich reaction/Hofmann elimination pathway and the Claisen-Schmidt condensation will depend on the specific requirements of the researcher. By following the detailed protocols and safety precautions outlined in this document, researchers can confidently synthesize this valuable chalcone intermediate for their downstream applications in drug discovery and materials science.

References

  • (E)-1-(4-Bromophenyl)but-2-en-1-one. PMC.
  • Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. (2022).
  • 1 - Supporting Inform
  • (E)-1-(4-Bromophenyl)-3-phenyl-2-propene-1-one(22966-23-0) 1H NMR. ChemicalBook.
  • (IUCr) (E)-1-(4-Bromophenyl)but-2-en-1-one. (2025). IUCr.
  • Synthesis of Nitrogen-Containing Chalcone Via One-Pot Three-Component Reaction: Part IV. (2014). International Research Journal of Pure and Applied Chemistry.
  • 1-(4-Bromophenyl)propan-2-one. PubChem.
  • 1-(4-Bromophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one | Request PDF.
  • (E)-3-(4-bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one(126443-20-7) 1H NMR spectrum. ChemicalBook.
  • Synthesis, molecular structure, spectral investigation on (E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one | Request PDF.
  • Synthesis and characterisation of chalcone derivatives and their antioxidant activity. (2022).
  • Hofmann elimin
  • Application of the Mannich reaction in the structural modification of n
  • The Hofmann Elimin
  • (2E)-1-(4-Bromophenyl)-3-(4-nitrophenyl)- prop-2-en-1-one. SciSpace.
  • Synthesis, reactions, and applications of chalcones: A review. (2022). European Journal of Chemistry.
  • Hofmann Elimin
  • Hofmann Elimination Reaction. Tokyo Chemical Industry Co., Ltd..
  • Hofmann Elimin
  • (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one. PMC.
  • Claisen-Schmidt condensation: an interdisciplinary journey in the organic synthesis labor
  • Application Notes and Protocols: Synthesis of 4-Bromochalcone via Claisen-Schmidt Condens
  • Application Notes and Protocols: Synthesis of 1-(4-Bromophenyl)-3-chloropropan-1-ol. Benchchem.
  • Metal-free Synthesis of β-Aminoketones by Reductive Hydroamination of Ynones. The Royal Society of Chemistry.
  • β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Organic Syntheses.
  • over a period of 20 min, while maintaining the internal temperature
  • Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. PMC.

Sources

Application

Application Note: Highly Enantioselective Organocatalytic Michael Addition to 1-(4-Bromophenyl)prop-2-en-1-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Asymmetric synthesis of chiral building blocks, late-stage functionalization, and synthesis of quaternary stereocenters. O...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Asymmetric synthesis of chiral building blocks, late-stage functionalization, and synthesis of quaternary stereocenters.

Overview & Mechanistic Rationale

The asymmetric Michael addition to aryl vinyl ketones is a cornerstone transformation in modern organocatalysis, providing direct access to highly functionalized 1,5-dicarbonyls and chiral quaternary centers . Among these Michael acceptors, 1-(4-Bromophenyl)prop-2-en-1-one (4-bromophenyl vinyl ketone) stands out as a highly privileged substrate for drug development.

The strategic placement of the 4-bromo substituent serves a dual purpose:

  • Electronic Activation: The inductive electron-withdrawing effect (-I) of the halogen increases the electrophilicity of the β -carbon, accelerating the conjugate addition of weak pro-nucleophiles (such as α -nitrophosphonates or malonates) .

  • Orthogonal Synthetic Handle: The aryl bromide moiety is preserved during the mild organocatalytic step, providing an essential handle for downstream transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to rapidly generate structural analogs during Structure-Activity Relationship (SAR) campaigns.

Experimental Design & Causality (E-E-A-T)

As a self-validating protocol, every parameter in this methodology is selected based on mechanistic causality rather than empirical screening alone.

Catalyst Selection: Why Squaramide over Thiourea?

While bifunctional cinchona-alkaloid-derived thioureas are classic catalysts for this transformation, Quinine-derived squaramides exhibit superior performance for 1-(4-Bromophenyl)prop-2-en-1-one .

  • Causality: The squaramide core possesses a wider bite angle and higher hydrogen-bond donor acidity compared to thiourea. This rigid cyclobutenedione motif tightly coordinates the carbonyl oxygen of the aryl vinyl ketone. Furthermore, the electron-deficient squaramide core engages in highly favorable π−π stacking interactions with the electron-rich regions of the substrate. This restricts the conformational freedom of the ternary transition state, ensuring strict Re-face approach of the nucleophile and translating to >90% enantiomeric excess (ee).

Solvent & Temperature Dynamics

Non-polar aromatic solvents (e.g., Toluene) are strictly utilized.

  • Causality: Competitive hydrogen bonding from polar solvents (like THF or MeOH) disrupts the delicate catalyst-substrate H-bond network, leading to a collapse in enantioselectivity. Operating at 0 °C suppresses the background uncatalyzed racemic pathway and prevents the spontaneous radical polymerization of the terminal vinyl group .

Quantitative Data & Optimization Summary

The following table summarizes the causal relationship between reaction conditions and the stereochemical outcome using diethyl (1-nitroethyl)phosphonate as the model nucleophile.

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
Quinine-ThioureaToluene25248274
Quinine-SquaramideTHF25188580
Quinine-SquaramideDCM25109788
Quinine-SquaramideToluene25129592
Quinine-Squaramide Toluene 0 24 92 95

Data synthesized from established squaramide-catalyzed conjugate addition protocols.

Visualization of the Catalytic Workflow

G A 1-(4-Bromophenyl)prop-2-en-1-one (Michael Acceptor) D Ternary Transition State (H-Bonding & π-Stacking) A->D B Nucleophile (e.g., α-Nitrophosphonate) B->D C Quinine-Squaramide Catalyst (Bifunctional Activator) C->D Deprotonation & Activation E Stereoselective C-C Bond Formation (Re-face attack) D->E E->C Catalyst Turnover F Enantioenriched 1,4-Adduct (>90% ee, >90% yield) E->F

Squaramide-catalyzed asymmetric Michael addition to 1-(4-Bromophenyl)prop-2-en-1-one.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system . Built-in In-Process Quality Control (IPQC) checkpoints ensure that failure modes are detected before the reaction proceeds.

Materials Required
  • Substrate: 1-(4-Bromophenyl)prop-2-en-1-one (0.20 mmol, 42.2 mg)

  • Nucleophile: Diethyl (1-nitroethyl)phosphonate (0.24 mmol, 1.2 equiv)

  • Catalyst: Quinine-derived squaramide (0.02 mmol, 10 mol%)

  • Solvent: Anhydrous Toluene (2.0 mL)

Step 1: Substrate Integrity Check (IPQC 1)

Vinyl ketones are highly susceptible to radical polymerization upon storage.

  • Action: Before setup, dissolve 1 mg of 1-(4-Bromophenyl)prop-2-en-1-one in CDCl 3​ and acquire a rapid 1 H NMR spectrum.

  • Validation: Ensure the vinylic protons appear as three distinct doublets of doublets (approx. δ 5.9, 6.4, and 7.1 ppm). If a broad polymeric baseline is observed, pass the substrate through a short plug of basic alumina using DCM prior to use.

Step 2: Reaction Assembly
  • Flame-dry a 10 mL Schlenk tube under argon.

  • Add the Quinine-derived squaramide catalyst (10 mol%) and anhydrous Toluene (2.0 mL). Stir at room temperature for 5 minutes until a homogenous solution is achieved.

  • Lower the reaction vessel into a cryocooler or ice bath set to 0 °C.

  • Add the nucleophile, diethyl (1-nitroethyl)phosphonate (0.24 mmol), in one portion. Allow the catalyst to deprotonate the pro-nucleophile for 10 minutes.

  • Add 1-(4-Bromophenyl)prop-2-en-1-one (0.20 mmol) dropwise as a solution in 0.5 mL of Toluene.

Step 3: Reaction Monitoring (IPQC 2)
  • Action: Monitor the reaction via TLC (Hexanes/EtOAc 7:3) every 6 hours.

  • Validation: Use a KMnO 4​ stain. The starting enone will rapidly bleach the purple stain to a yellow/brown spot due to the active alkene. The desired 1,4-adduct lacks the alkene and will remain largely unreactive to KMnO 4​ , but will be strongly UV-active (254 nm) due to the bromophenyl ring.

Step 4: Quench and Catalyst Removal (IPQC 3)
  • Once the enone is completely consumed (typically 24 hours), quench the reaction by adding 2.0 mL of 1M aqueous HCl.

  • Transfer to a separatory funnel and extract with EtOAc (3 × 5 mL).

  • Validation: The basic quinuclidine core of the catalyst ensures it partitions entirely into the aqueous acidic layer. Check the organic layer under a 365 nm UV lamp; the absence of the characteristic blue fluorescence of the quinine-methoxyquinoline core validates complete catalyst removal.

Step 5: Purification & Analytical Validation
  • Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes).

  • Chiral HPLC Analysis: Determine the enantiomeric excess using a chiral stationary phase (e.g., Daicel Chiralpak IC), eluting with Hexane/IPA (90:10) at 1.0 mL/min. Monitor at 254 nm.

References

  • Bera, K., & Namboothiri, I. N. N. (2015). Quinine-Derived Thiourea and Squaramide Catalyzed Conjugate Addition of α -Nitrophosphonates to Enones: Asymmetric Synthesis of Quaternary α -Aminophosphonates. The Journal of Organic Chemistry, 80(3), 1402-1413.[Link]

  • Liu, L., Liao, Y., Lian, C., & Zhang, X. (2014). Enantioselective Michael Addition of α -Substituted Cyanoacetates to Vinyl Ketones Catalyzed by Bifunctional Organocatalysts. Tetrahedron.[Link]

  • Yamamoto, Y., & Tomioka, K. (2011). Asymmetric Michael Addition of Malonates to Enones Catalyzed by a Primary β -Amino Acid and Its Lithium Salt. The Journal of Organic Chemistry, 76(19), 8015-8021.[Link]

Method

Application Note: Catalytic Asymmetric Epoxidation of 1-(4-Bromophenyl)prop-2-en-1-one via Phase-Transfer Catalysis

Executive Summary The asymmetric synthesis of chiral oxiranyl aryl ketones is a critical transformation in modern drug development, serving as a gateway to bioactive heterocycles such as triazole antifungal agents. 1-(4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The asymmetric synthesis of chiral oxiranyl aryl ketones is a critical transformation in modern drug development, serving as a gateway to bioactive heterocycles such as triazole antifungal agents. 1-(4-Bromophenyl)prop-2-en-1-one , a halogenated terminal aryl vinyl ketone, presents a unique synthetic challenge. As a highly reactive Michael acceptor, it is notoriously prone to polymerization and degradation under standard oxidative conditions.

This application note details a highly optimized, self-validating protocol for the enantioselective epoxidation of 1-(4-Bromophenyl)prop-2-en-1-one. By employing a biphasic Phase-Transfer Catalysis (PTC) system using a Cinchona alkaloid derivative, researchers can achieve high yields and excellent enantiomeric excess (ee) while suppressing unwanted side reactions.

Mechanistic Principles & Causality

Designing a robust catalytic system for terminal enones requires strict control over the reaction microenvironment.

The Challenge of Terminal Enones: While chiral primary amine catalysis (e.g., 9-amino-9-deoxyepiquinine) is highly effective for substituted α,β -unsaturated ketones, it frequently fails for terminal enones. The lack of steric hindrance at the terminal carbon makes the substrate highly susceptible to competitive aza-Michael additions by the amine catalyst itself, leading to catalyst poisoning and low yields . Furthermore, direct exposure to strong aqueous bases during standard Weitz-Scheffer epoxidations triggers rapid substrate polymerization .

The Phase-Transfer Solution: To bypass these limitations, this protocol utilizes an N -(anthracen-9-ylmethyl)cinchonidinium chloride phase-transfer catalyst. The causality behind this design is threefold:

  • Ion-Pairing & Shielding: The bulky chiral quaternary ammonium cation extracts the hydroperoxide anion ( OOH− ) from the aqueous phase into the organic phase (Toluene). The resulting tight ion pair shields one face of the enone, enforcing strict stereocontrol during the nucleophilic attack.

  • Suppression of Background Reactions: Toluene limits the solubility of the un-paired aqueous hydroperoxide. Consequently, the epoxidation only occurs within the chiral pocket of the catalyst at the biphasic interface, effectively shutting down the racemic background reaction .

  • Thermal Control: Operating strictly at 0 °C reduces the kinetic energy of the system, preventing the oxidative cleavage of the resulting epoxide and suppressing terminal olefin polymerization.

Mechanism Substrate 1-(4-Bromophenyl) prop-2-en-1-one TS Enantio-determining Transition State Substrate->TS Nucleophilic attack PTC Chiral PTC Cation (Cinchonidinium) IonPair Active Ion Pair [PTC⁺][OOH⁻] PTC->IonPair Phase transfer Oxidant Aqueous H₂O₂ / OH⁻ Oxidant->IonPair Base activation IonPair->TS Face-selective shielding TS->PTC Catalyst regeneration Product Chiral Oxiranyl Aryl Ketone TS->Product Ring closure

Figure 1: Catalytic cycle of the phase-transfer catalyzed asymmetric epoxidation.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting yield/enantioselectivity. The data highlights the necessity of the optimized conditions (Entry 3).

EntryCatalyst (mol%)OxidantBaseSolvent SystemTemp (°C)Yield (%)ee (%)
1None (Control)35% H2​O2​ K2​CO3​ Toluene / H2​O 0120
2Cinchonidinium PTC (10)35% H2​O2​ K2​CO3​ Toluene / H2​O 256865
3 Cinchonidinium PTC (10) 35% H2​O2​ K2​CO3​ Toluene / H2​O 0 89 92
4Cinchonidinium PTC (10)Aq. NaOClNoneToluene / H2​O 06581
5Cinchonidinium PTC (5)35% H2​O2​ K2​CO3​ Toluene / H2​O 08490

Note: Yields determined by isolated mass post-chromatography. Enantiomeric excess (ee) determined by Chiral HPLC (Chiralpak AD-H).

Experimental Protocol: A Self-Validating System

To ensure high trustworthiness and reproducibility, this methodology is designed as a self-validating system incorporating strict In-Process Controls (IPC).

Materials & Reagents
  • Substrate: 1-(4-Bromophenyl)prop-2-en-1-one (10.0 mmol, 2.11 g)

  • Catalyst: N -(anthracen-9-ylmethyl)cinchonidinium chloride (1.0 mmol, 0.53 g, 10 mol%)

  • Oxidant: 35% w/w Aqueous H2​O2​ (30.0 mmol, 2.6 mL)

  • Base: Potassium carbonate ( K2​CO3​ ), 2.0 M aqueous solution (5.0 mL)

  • Solvent: Anhydrous Toluene (40 mL)

  • Quench Reagent: Saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ )

Step-by-Step Methodology

Step 1: System Preparation & Substrate Solubilization

  • Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with 1-(4-Bromophenyl)prop-2-en-1-one (10.0 mmol) and the Cinchonidinium PTC (1.0 mmol).

  • Add 40 mL of anhydrous Toluene. Stir at 400 rpm until a homogenous organic solution is achieved.

  • Cool the reaction vessel to exactly 0 °C using an ice-water bath. Allow 15 minutes for thermal equilibration.

Step 2: Biphasic Initiation

  • Add 5.0 mL of the 2.0 M aqueous K2​CO3​ solution dropwise over 2 minutes.

  • Critical Step: Slowly add 2.6 mL of 35% aqueous H2​O2​ dropwise over 10 minutes using a syringe pump. Rapid addition will cause localized heating and trigger substrate polymerization.

  • Increase the stirring rate to 1000 rpm to maximize the interfacial surface area between the aqueous and organic phases.

Step 3: In-Process Control (IPC) & Monitoring

  • IPC-1 (Conversion): After 4 hours, halt stirring to allow phase separation. Sample 10 μ L of the upper organic layer. Dilute in 1 mL Hexane/EtOAc (8:2) and analyze via TLC (UV 254 nm) and HPLC.

  • Validation Gate: The reaction is deemed complete when the substrate peak area is <5% relative to the product. If incomplete, resume stirring for an additional 2 hours.

Step 4: Quenching & Phase Separation

  • While maintaining the temperature at 0 °C, slowly add 15 mL of saturated aqueous Na2​S2​O3​ . Stir vigorously for 15 minutes.

  • IPC-2 (Safety Validation): Test the aqueous layer with starch-iodide peroxide test strips. Validation Gate: The strip must indicate 0 ppm residual peroxide before proceeding to extraction.

  • Transfer the mixture to a separatory funnel. Isolate the organic (Toluene) layer. Extract the aqueous layer with EtOAc (2 × 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure (bath temp <30 °C to prevent epoxide degradation).

Step 5: Purification & Final IPC

  • Purify the crude residue via flash column chromatography (Silica gel, Hexane:EtOAc gradient 95:5 to 85:15).

  • IPC-3 (Chiral Purity): Analyze the purified product via Chiral HPLC (Chiralpak AD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min). Confirm ee is 90%.

Workflow Step1 Step 1: Preparation Dissolve enone & PTC in Toluene Step2 Step 2: Biphasic Initiation Add aq. K₂CO₃ & H₂O₂ at 0 °C Step1->Step2 Step3 Step 3: IPC Monitoring Track conversion via HPLC/TLC Step2->Step3 Step4 Step 4: Quench & Extract Na₂S₂O₃ quench, Phase separation Step3->Step4 Step5 Step 5: Purification Flash Chromatography (Hexane/EtOAc) Step4->Step5

Figure 2: Step-by-step workflow with integrated in-process controls (IPC).

References

  • Wang, X.; List, B. "Asymmetric Epoxidation of α,β -Unsaturated Ketones Catalyzed by a Chiral Primary Amine." Angewandte Chemie International Edition, 2008.[Link]

  • He, Q.; Zhang, D.; Zhang, F.; Liu, X.; Feng, X. "Asymmetric Catalytic Epoxidation of Terminal Enones for the Synthesis of Triazole Antifungal Agents." Organic Letters, 2021.[Link]

  • Venturello, C.; Alneri, E.; Ricci, M. "A New, Effective Catalytic System for Epoxidation of Olefins by Hydrogen Peroxide under Phase-Transfer Conditions." The Journal of Organic Chemistry, 1983.[Link]

Application

Application Note: 1-(4-Bromophenyl)prop-2-en-1-one as a Versatile Synthon in Heterocyclic Compound Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Mechanistic pathways, self-validating experimental protocols, and late-stage functionalization strategies. Chemical Profile & St...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Mechanistic pathways, self-validating experimental protocols, and late-stage functionalization strategies.

Chemical Profile & Strategic Utility in Drug Discovery

1-(4-Bromophenyl)prop-2-en-1-one (CAS: 22731-70-0), commonly referred to as 4-bromophenyl vinyl ketone, is a highly reactive α,β -unsaturated carbonyl compound. In medicinal chemistry, this molecule serves as a dual-purpose bifunctional synthon:

  • The Michael Acceptor Core: The electron-withdrawing carbonyl group heavily polarizes the adjacent vinyl moiety, making the β -carbon highly susceptible to nucleophilic attack. This enables rapid [3+2] cycloadditions and cyclocondensations to form diverse 5- and 6-membered heterocycles[1].

  • The 4-Bromoaryl Handle: The para-bromine atom is intentionally preserved during primary cyclization. It acts as an optimal leaving group for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Heck couplings), allowing for the divergent synthesis of complex biaryl drug candidates[2],[3].

Expert Insight: Managing Reactivity & Polymerization

Unsubstituted vinyl ketones are prone to spontaneous radical polymerization, which can severely impact reaction yields[4]. To mitigate this, experienced chemists often generate the enone in situ from a stable Mannich base precursor (e.g., 3-(dimethylamino)-1-(4-bromophenyl)propan-1-one hydrochloride) via base-promoted elimination[5]. If utilizing the isolated enone, it must be stored at -20°C with a radical inhibitor (such as BHT), and reactions should be conducted under inert atmospheres.

Strategic Workflow for Heterocycle Synthesis

The following diagram illustrates the divergent synthetic pathways accessible from 1-(4-Bromophenyl)prop-2-en-1-one, highlighting its transformation into pyrazolines, pyrimidines, and thiazines, followed by late-stage functionalization.

Workflow Enone 1-(4-Bromophenyl)prop-2-en-1-one (Central Synthon) Hydrazine Hydrazine Hydrate [3+2] Cycloaddition Enone->Hydrazine Guanidine Guanidine HCl Cyclocondensation Enone->Guanidine Thiourea Thiourea Cyclocondensation Enone->Thiourea Mannich Mannich Base Precursor (In situ generation) Mannich->Enone Base / Heat Pyrazoline Pyrazoline Derivatives Hydrazine->Pyrazoline Pyrimidine Pyrimidine Derivatives Guanidine->Pyrimidine Thiazine Thiazine Derivatives Thiourea->Thiazine Suzuki Suzuki-Miyaura Coupling (Pd-Catalyzed) Pyrazoline->Suzuki Pyrimidine->Suzuki Thiazine->Suzuki Lead Complex Biaryl Heterocycles (Drug Candidates) Suzuki->Lead

Fig 1: Divergent heterocyclic synthesis and late-stage functionalization from 4-bromophenyl enone.

Self-Validating Experimental Protocols

The following methodologies detail the synthesis of key heterocyclic scaffolds. Each protocol is designed as a self-validating system, incorporating in-process analytical checks to confirm causality and reaction success.

Protocol A: Synthesis of 3-(4-Bromophenyl)-4,5-dihydro-1H-pyrazole

Causality: Hydrazine acts as an N-N bis-nucleophile. The reaction initiates via an aza-Michael addition to the enone's β -carbon, followed by an acid-catalyzed intramolecular condensation of the second nitrogen with the carbonyl group, yielding the pyrazoline ring[2].

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-(4-Bromophenyl)prop-2-en-1-one (1.0 mmol, 211 mg) in absolute ethanol (10 mL).

  • Reagent Addition: Add hydrazine hydrate (1.5 mmol, ~75 µL of an 80% aqueous solution) dropwise at room temperature. Add 2 drops of glacial acetic acid to activate the carbonyl carbon for cyclization.

  • Execution: Heat the mixture to reflux (80°C) for 4–6 hours.

  • In-Process Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the UV-active enone spot (Rf ~0.6) is consumed, replaced by a lower Rf spot (~0.3) that exhibits distinct blue fluorescence under 365 nm UV light (confirming the conjugated cyclic system).

  • Workup & Isolation: Cool the mixture to 0°C in an ice bath to precipitate the product. Filter under vacuum, wash with ice-cold ethanol (2 × 5 mL), and dry under high vacuum.

Protocol B: Synthesis of 4-(4-Bromophenyl)-5,6-dihydropyrimidin-2-amine

Causality: Guanidine hydrochloride provides an N-C-N bis-nucleophilic system. Sodium hydroxide is strictly required to neutralize the hydrochloride salt, liberating the free base of guanidine to initiate the cyclocondensation[1].

  • Reaction Setup: In a 50 mL round-bottom flask, suspend guanidine hydrochloride (1.2 mmol, 115 mg) in absolute ethanol (10 mL).

  • Base Activation: Add ethanolic NaOH (1.2 mmol, 48 mg in 2 mL EtOH) to the suspension. Stir for 15 minutes at room temperature to generate free guanidine.

  • Substrate Addition: Add 1-(4-Bromophenyl)prop-2-en-1-one (1.0 mmol, 211 mg) to the activated mixture.

  • Execution: Reflux the reaction mixture for 6–8 hours.

  • In-Process Validation: Monitor via TLC (DCM:MeOH 9:1). The formation of a highly polar spot (Rf ~0.2) indicates pyrimidine formation. FT-IR of an aliquot will show the disappearance of the enone C=O stretch (~1670 cm⁻¹) and the appearance of primary amine N-H stretches (~3300-3400 cm⁻¹).

  • Workup & Isolation: Pour the cooled reaction mixture into crushed ice (30 g) with vigorous stirring until a solid precipitates. Filter, wash thoroughly with distilled water to remove inorganic salts, and recrystallize from ethanol.

Protocol C: Late-Stage Functionalization via Suzuki-Miyaura Coupling

Causality: The preserved 4-bromo handle is selectively activated by Pd(0) to form a biaryl bond. This late-stage approach prevents the need to build complex aryl-enones from scratch, significantly streamlining library generation for structure-activity relationship (SAR) studies.

  • Reaction Setup: In a Schlenk tube, combine the brominated heterocycle from Protocol A or B (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent & Degassing: Add a mixture of Toluene/Water (4:1 v/v, 10 mL). Degas the mixture by sparging with Argon for 15 minutes to prevent catalyst oxidation.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) under a positive flow of Argon. Seal the tube.

  • Execution: Heat the mixture at 90°C for 12 hours.

  • In-Process Validation: LC-MS analysis of the organic layer will confirm the disappearance of the brominated isotope pattern (equal intensity M, M+2 peaks) and the appearance of the cross-coupled product mass.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized reaction parameters and expected yields for the synthesis of various heterocyclic derivatives using 1-(4-Bromophenyl)prop-2-en-1-one as the primary building block.

Target HeterocyclePrimary ReagentCatalyst / BaseSolvent SystemTemp & TimeTypical Yield (%)
Pyrazoline Hydrazine hydrateGlacial AcOHEthanolReflux, 4–6 h75–85%
Pyrimidine Guanidine HClNaOHEthanolReflux, 6–8 h65–75%
Thiazine ThioureaNaOHEthanolReflux, 8–10 h60–70%
Biaryl Derivative Phenylboronic acidPd(PPh₃)₄ / K₂CO₃Toluene/H₂O (4:1)90°C, 12 h80–90%

References

  • Abdulhussein, N. M., & Abood, N. A. (2024). Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through reactive chalcones. Moroccan Journal of Chemistry, 12(1), 376-393. 1

  • Fayed, E. A., et al. (2021). Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. 6

  • Smolecule. (2023). Aryl vinyl ketone chemistry overview. Smolecule Technical Library. 4

  • Chem Soc. (2012). Generation of a Structurally Diverse Library through Alkylation and Ring Closure Reactions Using 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one Hydrochloride. Acta Chimica Slovenica. 5

  • WordPress. (2017). Synthesis and characterisation of new 5,6 membered biologically active heterocycles. Academic Dissertation Repository. 3

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Reference Data & Comparative Studies

Validation

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(4-Bromophenyl)prop-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of analytical chemistry, mass spectrometry (MS) stands as a cornerstone for the structural elucidation of novel compounds. For researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, mass spectrometry (MS) stands as a cornerstone for the structural elucidation of novel compounds. For researchers engaged in drug discovery and development, a nuanced understanding of fragmentation patterns is not merely academic—it is a critical tool for confirming molecular identity, identifying metabolites, and ensuring the purity of synthesized entities. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-(4-Bromophenyl)prop-2-en-1-one, a halogenated chalcone derivative. By comparing its fragmentation behavior with structurally related alternatives, we offer a framework for the confident identification of this and similar molecules.

The Significance of the Target Molecule

1-(4-Bromophenyl)prop-2-en-1-one belongs to the chalcone family, a class of compounds recognized for their diverse biological activities. The presence of the bromine atom and the α,β-unsaturated ketone moiety makes this molecule a subject of interest in medicinal chemistry. Accurate characterization by mass spectrometry is the first step in its journey from a synthesized compound to a potential therapeutic agent.

Predicted Electron Ionization (EI) Mass Spectrum of 1-(4-Bromophenyl)prop-2-en-1-one

While a publicly available, experimentally determined mass spectrum for 1-(4-Bromophenyl)prop-2-en-1-one is not readily found, its fragmentation pattern can be reliably predicted based on the well-established fragmentation of chalcones and related brominated aromatic ketones. The molecular weight of 1-(4-Bromophenyl)prop-2-en-1-one is 212.05 g/mol (for the ⁷⁹Br isotope) and 214.05 g/mol (for the ⁸¹Br isotope).

The most characteristic feature in the mass spectrum of a monobrominated compound is the isotopic signature of bromine. The two stable isotopes, ⁷⁹Br and ⁸¹Br, have almost equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a pair of peaks (M and M+2) of nearly equal intensity for the molecular ion and any bromine-containing fragments.

The major fragmentation pathways are anticipated to be initiated by the high-energy electrons in the EI source, leading to the formation of a molecular ion (M⁺˙) that subsequently undergoes a series of bond cleavages and rearrangements.

Key Predicted Fragmentation Pathways:
  • α-Cleavage: The bond between the carbonyl group and the phenyl ring is a likely site for cleavage, leading to the formation of the bromobenzoyl cation.

  • Cleavage adjacent to the double bond: Fragmentation can also occur at the C-C single bond between the carbonyl group and the vinyl group.

  • Loss of CO: Following the initial fragmentation, neutral loss of carbon monoxide (CO) from acylium ions is a common process.

  • Loss of the bromine atom: Cleavage of the C-Br bond can occur, leading to a bromine radical and a corresponding cation.

The following diagram illustrates the predicted fragmentation pathway for 1-(4-Bromophenyl)prop-2-en-1-one.

M [C₉H₇BrO]⁺˙ m/z 212/214 Molecular Ion F1 [C₇H₄BrO]⁺ m/z 183/185 Bromobenzoyl cation M->F1 - C₃H₃˙ F3 [C₃H₃O]⁺ m/z 55 Acryloyl cation M->F3 - C₆H₄Br˙ F4 [C₉H₇O]⁺ m/z 131 [M-Br]⁺ M->F4 - Br˙ F2 [C₆H₄Br]⁺ m/z 155/157 Bromophenyl cation F1->F2 - CO

Caption: Predicted EI fragmentation of 1-(4-Bromophenyl)prop-2-en-1-one.

Comparative Fragmentation Analysis

To provide a robust framework for identification, we will compare the predicted fragmentation of 1-(4-Bromophenyl)prop-2-en-1-one with the experimentally determined fragmentation patterns of two structurally related compounds: 4'-Bromoacetophenone and 1-(4-Bromophenyl)-3-phenyl-2-propen-1-one (4'-Bromochalcone) .

4'-Bromoacetophenone: A Simpler Analogue

4'-Bromoacetophenone shares the bromophenyl ketone moiety but lacks the propenyl group. Its fragmentation provides a baseline for understanding the behavior of the bromobenzoyl portion of the target molecule.

Fragment Ionm/z (⁷⁹Br/⁸¹Br)Description
[C₈H₇BrO]⁺˙198/200Molecular Ion (M⁺˙)
[C₇H₄BrO]⁺183/185Loss of a methyl radical (•CH₃) via α-cleavage, forming the bromobenzoyl cation. This is often the base peak.
[C₆H₄Br]⁺155/157Loss of CO from the bromobenzoyl cation.
[C₆H₅]⁺77Phenyl cation (from further fragmentation).
[CH₃CO]⁺43Acetyl cation.
1-(4-Bromophenyl)-3-phenyl-2-propen-1-one (4'-Bromochalcone): A More Complex Analogue

4'-Bromochalcone is a close structural relative, differing only by the presence of a phenyl group on the β-carbon of the enone system. Its fragmentation pattern offers significant insight into the behavior of the core chalcone structure.

Fragment Ionm/z (⁷⁹Br/⁸¹Br)Description
[C₁₅H₁₁BrO]⁺˙286/288Molecular Ion (M⁺˙)
[C₁₅H₁₁O]⁺207Loss of the bromine atom from the molecular ion ([M-Br]⁺).
[C₇H₄BrO]⁺183/185Cleavage of the bond between the carbonyl carbon and the α-carbon, forming the bromobenzoyl cation.
[C₆H₄Br]⁺155/157Loss of CO from the bromobenzoyl cation.
[C₉H₇]⁺115Cinnamoyl-related fragment.
[C₆H₅]⁺77Phenyl cation.

Synthesizing the Comparison

Feature1-(4-Bromophenyl)prop-2-en-1-one (Predicted)4'-Bromoacetophenone (Experimental)4'-Bromochalcone (Experimental)
Molecular Ion (m/z) 212/214198/200286/288
Bromobenzoyl Cation (m/z) 183/185183/185183/185
Bromophenyl Cation (m/z) 155/157155/157155/157
[M-Br]⁺ (m/z) 131Not a major fragment207
Key Differentiating Fragment Acryloyl cation (m/z 55)Acetyl cation (m/z 43)Phenyl-containing fragments (e.g., m/z 77, 115)

The presence of the bromobenzoyl cation (m/z 183/185) and the subsequent bromophenyl cation (m/z 155/157) is a common and diagnostic feature for all three compounds. However, the fragments arising from the non-brominated portion of the molecule are what allow for their differentiation. The predicted spectrum of 1-(4-Bromophenyl)prop-2-en-1-one should show a characteristic peak at m/z 55 corresponding to the acryloyl cation, which would be absent in the spectra of the other two compounds.

Experimental Protocol: Acquiring the Mass Spectrum

A standard and effective method for obtaining the electron ionization mass spectrum of 1-(4-Bromophenyl)prop-2-en-1-one is through Gas Chromatography-Mass Spectrometry (GC-MS).

Step-by-Step Methodology
  • Sample Preparation: Dissolve approximately 1 mg of purified 1-(4-Bromophenyl)prop-2-en-1-one in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS System and Parameters:

    • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

    • GC Column: A non-polar column, such as a DB-5ms, is typically suitable.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 350.

  • Data Acquisition and Analysis:

    • Acquire the data using the instrument's software.

    • Analyze the resulting mass spectrum, focusing on the molecular ion region to confirm the characteristic bromine isotope pattern.

    • Identify the key fragment ions and compare their m/z values and relative intensities to the predicted pattern and the comparative data provided in this guide.

The following diagram outlines the general workflow for GC-MS analysis.

cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Interpretation A Dissolve sample in volatile solvent B Inject sample A->B C Separation in GC column B->C D Ionization (EI, 70 eV) C->D E Mass Analysis D->E F Acquire mass spectrum E->F G Compare with predicted fragmentation and databases F->G H Structural Confirmation G->H

Caption: General workflow for GC-MS analysis.

Conclusion

The structural elucidation of 1-(4-Bromophenyl)prop-2-en-1-one via mass spectrometry is a clear and achievable objective with a solid understanding of fundamental fragmentation principles. The characteristic bromine isotope pattern, the formation of the stable bromobenzoyl cation, and the presence of a diagnostic acryloyl cation are the key signposts for its unambiguous identification. By comparing its fragmentation pattern to those of simpler and more complex analogues, researchers can build a high degree of confidence in their analytical results. This guide provides the necessary framework, from theoretical prediction to experimental protocol, to successfully navigate the mass spectrometric analysis of this and other related compounds, ultimately facilitating the advancement of research and development in the chemical and pharmaceutical sciences.

References

  • NIST. (2021). Ethanone, 1-(4-bromophenyl)-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

  • NIST. (2021). 2-Propen-1-one, 1-(4-bromophenyl)-3-phenyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

Comparative

A Comparative Guide to the Electron-Withdrawing Effects in 1-(4-Bromophenyl)prop-2-en-1-one

This guide provides an in-depth analysis of the electron-withdrawing properties of the 4-bromophenyl substituent within the 1-(4-Bromophenyl)prop-2-en-1-one scaffold, a member of the chalcone family. For researchers and...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the electron-withdrawing properties of the 4-bromophenyl substituent within the 1-(4-Bromophenyl)prop-2-en-1-one scaffold, a member of the chalcone family. For researchers and professionals in drug development, understanding how substituents modulate the electronic landscape of a molecule is paramount for predicting reactivity, designing synthetic pathways, and tuning biological activity. Here, we objectively compare the 4-bromo group against other common substituents, grounding our analysis in quantitative data from established physical organic chemistry principles and spectroscopic evidence.

The Electronic Architecture of a Chalcone: Inductive vs. Resonance Effects

1-(4-Bromophenyl)prop-2-en-1-one is an α,β-unsaturated ketone, a structural motif where electronic effects are efficiently transmitted through a conjugated π-system. The substituent on the phenyl ring, in this case, bromine, dictates the electrophilicity of the entire enone system, particularly the carbonyl carbon and the β-vinylic carbon.

The electronic influence of the bromine atom is twofold:

  • Inductive Effect (-I): Due to its high electronegativity, bromine pulls electron density away from the aromatic ring through the sigma (σ) bond. This is a distance-dependent effect that polarizes the bond, creating a permanent dipole.[1]

  • Resonance (Mesomeric) Effect (+M): The lone pairs of electrons on the bromine atom can be delocalized into the aromatic π-system. This effect donates electron density to the ring, partially counteracting the inductive withdrawal.

For halogens, the inductive effect (-I) is generally stronger and dominates its overall character, making the 4-bromophenyl group a net electron-withdrawing and ring-deactivating entity.[2] This net withdrawal enhances the electrophilic character of the chalcone backbone.

G cluster_0 1-(4-Bromophenyl)prop-2-en-1-one cluster_1 Electronic Effects C1 C C2 C C1->C2 C3 C=O C2->C3 Aryl Phenyl Ring C3->Aryl Br Br Aryl->Br Inductive Inductive Effect (-I) Br->Inductive σ-bond withdrawal Resonance Resonance Effect (+M) Br->Resonance π-system donation Inductive->Aryl Net e- withdrawal

Caption: Dominant inductive vs. weaker resonance effect of Bromine.

Quantitative Comparison: Hammett Substituent Constants

The most widely accepted method for quantifying the electronic effect of a substituent is the Hammett equation.[3] The Hammett substituent constant, σ, provides a numerical value for the electron-donating or electron-withdrawing ability of a group. For para-substituents (σp), a positive value signifies an electron-withdrawing group, while a negative value indicates an electron-donating group.

The data below clearly positions the bromo substituent as a moderately electron-withdrawing group, weaker than classic powerful withdrawing groups like nitro (-NO₂) and cyano (-CN), but stronger than alkyl groups.

Substituent (X)Hammett Constant (σp)Classification
-N(CH₃)₂-0.83Strong Electron-Donating
-NH₂-0.66Strong Electron-Donating
-OCH₃-0.27Moderate Electron-Donating
-CH₃-0.17Weak Electron-Donating
-H0.00Reference
-Br +0.23 Moderate Electron-Withdrawing
-Cl+0.23Moderate Electron-Withdrawing
-CO₂CH₃+0.45Strong Electron-Withdrawing
-CN+0.66Strong Electron-Withdrawing
-NO₂+0.78Very Strong Electron-Withdrawing
Table 1: Hammett constants for common para-substituents.[4][5][6]

Spectroscopic Fingerprints of Electron Withdrawal

The electronic perturbations caused by the 4-bromophenyl group are directly observable through various spectroscopic techniques. By comparing the spectral data of 1-(4-Bromophenyl)prop-2-en-1-one with analogues bearing different substituents, we can validate the trends predicted by Hammett constants.

Infrared (IR) Spectroscopy: The Carbonyl Stretch

The stretching frequency of the carbonyl group (νC=O) is highly sensitive to its electronic environment. Electron-withdrawing groups pull electron density away from the carbonyl carbon, increasing the double bond character and bond strength. This results in a shift of the νC=O to a higher wavenumber (frequency).

CompoundSubstituent (X)νC=O (cm⁻¹)
1-(4-Methoxyphenyl)prop-2-en-1-one-OCH₃~1655
1-Phenylprop-2-en-1-one-H~1660
1-(4-Bromophenyl)prop-2-en-1-one -Br ~1664
1-(4-Nitrophenyl)prop-2-en-1-one-NO₂~1670
Table 2: Representative IR stretching frequencies for the carbonyl group in para-substituted chalcones. These are typical values; exact numbers can vary with sample preparation.

The data shows a clear trend: as the electron-withdrawing strength of the substituent increases (from -OCH₃ to -NO₂), the carbonyl stretching frequency increases, consistent with a strengthening of the C=O bond. The value for the 4-bromo derivative fits perfectly within this trend.

¹H NMR Spectroscopy: Deshielding of Vinylic Protons

In the ¹H NMR spectrum, electron-withdrawing groups decrease the electron density around the vinylic protons (Hα and Hβ) of the enone system. This "deshielding" effect causes their signals to shift downfield to a higher chemical shift (ppm). The effect is more pronounced at the β-carbon, which is in direct conjugation with the substituted ring.

Substituent (X)Chemical Shift of Hβ (δ, ppm)
-N(CH₃)₂~7.70
-H~7.80
-Br ~7.85
-NO₂~8.05
Table 3: Typical ¹H NMR chemical shifts for the β-proton in para-substituted chalcones.[7][8]

The downfield shift of Hβ for the 4-bromo analogue compared to the unsubstituted parent compound provides direct evidence of its electron-withdrawing nature.

Impact on Chemical Reactivity

The primary consequence of the electron-withdrawing 4-bromophenyl group is the enhancement of the electrophilicity of the α,β-unsaturated system. This makes the molecule a better substrate for nucleophilic attack, particularly the 1,4-conjugate addition (Michael addition) at the β-carbon. Stronger electron-withdrawing groups lead to faster reaction rates with nucleophiles.[9][10]

G Start α,β-Unsaturated Ketone (e.g., 1-(4-Bromophenyl)prop-2-en-1-one) EWG Electron-Withdrawing Group (EWG) (-Br, -NO₂, -Cl) Start->EWG EDG Electron-Donating Group (EDG) (-OCH₃, -CH₃) Start->EDG Electrophilicity Increased Electrophilicity at β-Carbon EWG->Electrophilicity enhances Reduced_Reactivity Decreased Reactivity towards Nucleophiles EDG->Reduced_Reactivity leads to Reactivity Increased Reactivity towards Nucleophiles Electrophilicity->Reactivity leads to

Caption: Influence of substituents on chalcone reactivity.

Experimental Protocols

Reproducible and verifiable data is the cornerstone of scientific comparison. The following protocols outline the standard procedures for synthesizing and analyzing these compounds.

Protocol 1: Synthesis via Claisen-Schmidt Condensation

This is the standard method for preparing chalcones.[11][12]

  • Dissolution: Dissolve 1.0 equivalent of 4-bromoacetophenone and 1.0 equivalent of the desired substituted benzaldehyde in ethanol in a round-bottom flask.

  • Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (2-3 equivalents) with constant stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. The formation of a solid precipitate indicates product formation.

  • Isolation: Pour the reaction mixture into cold water and acidify with dilute HCl to neutralize any remaining base.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.

Caption: Workflow for Claisen-Schmidt chalcone synthesis.

Protocol 2: Analysis by FT-IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample (~1 mg) with dry potassium bromide (~100 mg) and pressing it into a transparent disk.

  • Background Scan: Run a background spectrum of the empty sample compartment.

  • Sample Scan: Place the KBr pellet in the spectrometer and acquire the sample spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic νC=O stretching frequency in the 1700-1650 cm⁻¹ region.

Conclusion

Based on quantitative Hammett constants and corroborating spectroscopic data, the 4-bromophenyl group in 1-(4-Bromophenyl)prop-2-en-1-one functions as a moderately electron-withdrawing substituent. Its effect is primarily driven by the strong -I inductive pull of the bromine atom, which outweighs its weaker +M resonance donation. This net withdrawal increases the C=O bond strength, deshields adjacent protons, and critically, enhances the electrophilicity of the β-carbon, making the molecule more susceptible to nucleophilic attack than its unsubstituted or electron-donating group-substituted counterparts. This calibrated electronic influence makes the 4-bromophenyl chalcone scaffold a valuable and predictable building block in medicinal chemistry and materials science.

References

  • Yildirim, M., et al. (2016). Synthesis, molecular structure, spectral investigation on (E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one. Journal of Molecular Structure, 1103, 145-155. Available at: [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Available at: [Link]

  • Krieger, J. (2018). (E)-1-(4-Bromophenyl)but-2-en-1-one. IUCrData, 3(9), x181313. Available at: [Link]

  • Vakili, M., et al. (2018). Application of Hammett equation to intramolecular hydrogen bond strength in para-substituted phenyl ring of trifluorobenzoylacetone. European Journal of Chemistry, 9(3), 213-221. Available at: [Link]

  • Frenking, G., & Wichmann, K. (2006). Correlation between Hammett Substituent Constants and Directly Calculated π-Conjugation Strength. The Journal of Organic Chemistry, 71(5), 2123-2126. Available at: [Link]

  • Arshad, S., et al. (2017). Structural, spectroscopic properties and theoretical studies of ( E )-1-(4-Bromophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one as a potential anti-oxidant agent. Journal of Molecular Structure, 1146, 638-652. Available at: [Link]

  • Zhu, X-Q., et al. (2023). Thermodynamics Evaluation of Selective Hydride Reduction for α,β-Unsaturated Carbonyl Compounds. Molecules, 28(6), 2829. Available at: [Link]

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103. Available at: [Link]

  • Wikipedia. Inductive effect. Available at: [Link]

  • University of Wisconsin-Madison. Table 13.1 Selected Hammett substituent constants and susceptibility factors. Available at: [Link]

  • Stenutz, R. Hammett substituent constants. Available at: [Link]

  • Harrison, W. T. A., et al. (2006). (2E)-1-(4-Bromophenyl)-3-(4-nitrophenyl)- prop-2-en-1-one. Acta Crystallographica Section E, 62(10), o4491-o4492. Available at: [Link]

  • Pearson+. We show in Chapter 20 that α , β-unsaturated ketones are electrophilic at the β-carbon atom. Available at: [Link]

  • Yang, T., et al. (2019). Enantioselective Reduction of α,β-Unsaturated Ketones and Aryl Ketones by Perakine Reductase. Organic Letters, 21(10), 3846-3850. Available at: [Link]

  • Molecular Memory. (2017). Trick for Determining EDG or EWG. YouTube. Available at: [Link]

  • Asiri, A. M., et al. (2016). Synthesis, molecular structure, spectral investigation on (E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one. Journal of Molecular Structure, 1103, 145-155. Available at: [Link]

  • Deshmukh, R. D., & Nikalje, M. D. (2014). Biological Significance of Some Substituted Novel Chalcones of 4- Bromoaacetophenone. Journal of Chemical and Pharmaceutical Research, 6(5), 1029-1032. Available at: [Link]

  • Brahmana, E. M., et al. (2022). The synthesis of chalcone compounds with cl and br substituents and their potential anticancer activities against mcf-7 breast cancer cells. Rasayan Journal of Chemistry, 15(3), 1982-1989. Available at: [Link]

  • Khan, S., et al. (2023). RETRACTED: Exploring Chalcone Derivatives as a Multifunctional Therapeutic Agent: Investigating Antioxidant Potential, Acetylcholinesterase Inhibition and Computational Insights. Molecules, 28(2), 529. Available at: [Link]

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Safety & Regulatory Compliance

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